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Compound of Interest

Compound Name: MM-401

Cat. No.: B15579438

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of
two distinct therapeutic candidates designated MM-401: a small molecule inhibitor of the MLL1-
WDRS interaction for the treatment of MLL-rearranged leukemia, and a human monoclonal
antibody targeting TNFR2 for cancer immunotherapy. This document is structured to provide
clear, detailed information on each molecule, including their mechanisms of action, preclinical
data, and the experimental protocols utilized in their evaluation.

Part 1: MM-401 - A Small Molecule Inhibitor of the
MLL1-WDRS5 Interaction
Introduction

Mixed-lineage leukemia (MLL) gene rearrangements are drivers of aggressive acute leukemias
in both children and adults. The resulting MLL fusion proteins are dependent on the histone
methyltransferase activity of the wild-type MLL1 complex to maintain their oncogenic program.
A key interaction for the assembly and catalytic activity of the MLL1 complex is the binding of
the MLL1 protein to WD repeat-containing protein 5 (WDR5). MM-401 is a potent and specific
macrocyclic peptidomimetic inhibitor designed to disrupt this critical MLL1-WDRS5 protein-
protein interaction, thereby inhibiting the histone methyltransferase activity of the MLL1
complex.
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Mechanism of Action

MM-401 acts by competitively binding to the "Win" site of WDR5, a pocket that recognizes a
specific arginine-containing motif on MLL1.[1] By occupying this site, MM-401 prevents the
association of MLL1 with WDRS5, leading to the disassembly of the MLL1 core complex.[2][3][4]
This disruption specifically abrogates the H3K4 methyltransferase activity of MLL1, without
significantly affecting other MLL family histone methyltransferases.[2][3][4] The inhibition of
MLL1 activity leads to a reduction in H3K4 methylation at the promoters of key target genes,
such as the HOXA family of genes, which are essential for the survival of MLL-rearranged
leukemia cells.[5] Consequently, MM-401 induces cell cycle arrest, apoptosis, and myeloid
differentiation in MLL-rearranged leukemia cells.[2][6][7]
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Parameter Value Cell Line/System Reference
WDRS5 Binding Affinity ) )
_ <1nM Biochemical Assay [8]
(Ki)
WDR5-MLL1 _ _
_ 0.9 nM Biochemical Assay [8]
Interaction IC50
MLL1 HMT Activity i
0.32 uM In Vitro HMT Assay [2][8]
IC50
GI50 (MV4;11) ~10 pM Cell Viability Assay [2]
G150 (MOLM-13) ~10 pM Cell Viability Assay [2]
GI50 (K562 - MLL wt) > 50 uM Cell Viability Assay [2]
GI50 (HL60 - MLL wt) > 50 uM Cell Viability Assay [2]
Parameter Condition Effect Reference
Cell Cycle 20 uM, 48h G1/S Arrest [2]
] Increased Annexin V
Apoptosis 20 uM, 48h o [2]
positivity
Increased expression
Differentiation 20 pM, 48h of myeloid [2]

differentiation markers

Experimental Protocols

This protocol is adapted from methodologies used to assess the enzymatic activity of histone

methyltransferases.

¢ Reagents:

o Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)

o Histone H3 substrate (recombinant or peptide)
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o S-adenosyl-L-[methyl-3H]-methionine (SAM)

o MM-401 (or other inhibitors) dissolved in DMSO

o HMT Assay Buffer (e.g., 50 mM Tris-HCI pH 8.5, 5 mM MgCI2, 4 mM DTT)
o Scintillation cocktail

o Phosphocellulose filter paper

o Wash Buffer (e.g., 50 mM sodium carbonate-bicarbonate buffer, pH 9.2)

e Procedure:

o Prepare reaction mixtures in a 96-well plate. To each well, add HMT Assay Buffer, histone
H3 substrate, and the desired concentration of MM-401 or DMSO vehicle control.

o Initiate the reaction by adding the MLL1 core complex.
o Start the methylation reaction by adding S-adenosyl-L-[methyl-3H]-methionine.
o Incubate the plate at 30°C for 1 hour with gentle agitation.

o Spot the reaction mixture onto phosphocellulose filter paper to capture the histone
substrate.

o Wash the filter paper three times with Wash Buffer to remove unincorporated [3H]-SAM.
o Air dry the filter paper.

o Place the filter paper in a scintillation vial with scintillation cocktail.

o Measure the incorporated radioactivity using a scintillation counter.

o Calculate the percent inhibition of HMT activity relative to the DMSO control and determine
the IC50 value.

This protocol outlines a method for determining the number of viable cells in culture based on
the quantification of ATP.
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e Reagents:

(¢]

Leukemia cell lines (e.g., MV4;11, MOLM-13)

[¢]

Appropriate cell culture medium

MM-401 dissolved in DMSO

[¢]

[e]

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

o

Opague-walled 96-well plates

e Procedure:

o Seed leukemia cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells
per well in 100 uL of culture medium.

o Add serial dilutions of MM-401 or DMSO vehicle control to the wells.

o Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO?2.

o Equilibrate the plate to room temperature for 30 minutes.

o Add 100 pL of CellTiter-Glo® reagent to each well.

o Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

o Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

o Measure the luminescence using a plate reader.

o Calculate the percentage of viable cells relative to the DMSO control and determine the
GI50 value.

This protocol describes the detection of apoptosis by flow cytometry using Annexin V to identify
externalized phosphatidylserine and propidium iodide (PI) to identify necrotic cells.

e Reagents:
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Leukemia cell lines

[e]

MM-401 dissolved in DMSO

o

[¢]

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide,
and Binding Buffer)

[¢]

Phosphate-buffered saline (PBS)

e Procedure:

[¢]

Treat cells with MM-401 or DMSO vehicle control for the desired time (e.g., 48 hours).
o Harvest the cells by centrifugation at 300 x g for 5 minutes.

o Wash the cells twice with ice-cold PBS.

o Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 1076 cells/mL.

o Transfer 100 pL of the cell suspension (1 x 1075 cells) to a flow cytometry tube.

o Add 5 pL of Annexin V-FITC and 5 pL of PI to the cell suspension.

o Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

o Add 400 pL of 1X Binding Buffer to each tube.

o Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin
V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/Pl+), and
necrotic (Annexin V-/PI+) cells.

This protocol details the analysis of cell cycle distribution by staining DNA with propidium iodide
(PI) and analyzing by flow cytometry.

e Reagents:
o Leukemia cell lines

o MM-401 dissolved in DMSO
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o PBS
o 70% ethanol (ice-cold)

o Pl staining solution (containing Pl and RNase A in PBS)

e Procedure:

[¢]

Treat cells with MM-401 or DMSO vehicle control for the desired time (e.g., 48 hours).
o Harvest the cells by centrifugation.
o Wash the cells with PBS and resuspend the pellet in a small volume of PBS.

o Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while
vortexing.

o Incubate the cells at -20°C for at least 2 hours (or overnight).

o Centrifuge the fixed cells and wash with PBS to remove the ethanol.
o Resuspend the cell pellet in PI staining solution.

o Incubate for 30 minutes at room temperature in the dark.

o Analyze the cells by flow cytometry. The DNA content will be proportional to the PI
fluorescence, allowing for the quantification of cells in GO/G1, S, and G2/M phases of the
cell cycle.
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Part 2: MM-401 - A Human Monoclonal Antibody

Targeting TNFR2
Introduction

Tumor necrosis factor receptor 2 (TNFR2) has emerged as a promising target in immuno-
oncology. It is highly expressed on tumor-infiltrating regulatory T cells (Tregs) and can also be
found on effector T cells and some tumor cells. MM-401 is a humanized monoclonal antibody
developed to target TNFR2 and modulate the anti-tumor immune response. It was derived from
a murine surrogate antibody, Y9, and has been engineered for improved affinity and
biophysical properties.[8]

Mechanism of Action

MM-401 is an agonistic antibody that binds to TNFR2 with low nanomolar affinity.[8] Its primary
mechanism of action is to provide a co-stimulatory signal to T cells, enhancing their activation,
proliferation, and effector functions.[9][10] Upon binding to TNFR2 on CD4+ and CD8+ T cells,
MM-401 upregulates activation markers and stimulates the production of pro-inflammatory
cytokines.[9] In addition to its direct agonistic activity, MM-401 can also mediate anti-tumor
effects through antibody-dependent cellular cytotoxicity (ADCC).[9] This involves the
engagement of Fc receptors on natural killer (NK) cells, leading to the lysis of TNFR2-
expressing target cells, such as Tregs within the tumor microenvironment.[9]
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Parameter

Assay

Effect Reference

TNFR2 Binding
Affinity

Not specified

Low nanomolar [8]

TNFR2 Signaling

NF-kB Reporter Assay

Agonistic activity,
induces TNFR2 [8]

signaling

T-Cell Co-stimulation

T-cell activation assay

Upregulation of

activation markers

and cytokine [9]
production in CD4+

and CD8+ T-cells

ADCC Activity

NK cell-mediated
ADCC assay

Promotes ADCC [9]

Treg Reduction

Ovarian cancer

ascites samples

Reduction in the
number of regulatory [9]

T-cells

Experimental Protocols

This protocol is for measuring the activation of the NF-kB signaling pathway upon TNFR2

engagement by MM-401.

« Reagents:

o Acell line engineered to express human TNFR2 and an NF-kB-driven reporter gene (e.g.,

luciferase).

o

o

[¢]

[¢]

MM-401 antibody.

Appropriate cell culture medium.

Luciferase assay reagent.

96-well cell culture plates.
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e Procedure:

o Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

o Treat the cells with serial dilutions of MM-401 or a relevant isotype control antibody.
Include a positive control such as TNF-a.

o Incubate for 6-24 hours at 37°C.

o Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase
reporter) according to the manufacturer's instructions.

o Normalize the reporter activity to cell viability if necessary.

o Plot the dose-response curve to determine the EC50 of MM-401-induced NF-kB
activation.

This protocol is for assessing the co-stimulatory activity of MM-401 on human T-cells.

e Reagents:
o Human peripheral blood mononuclear cells (PBMCSs) or isolated CD4+ and CD8+ T-cells.
o MM-401 antibody.
o Aprimary T-cell stimulus (e.g., anti-CD3 antibody, phytohemagglutinin (PHA)).

o Fluorochrome-conjugated antibodies against T-cell activation markers (e.g., CD25, CD69)
and intracellular cytokines (e.g., IFN-y, TNF-a).

o Protein transport inhibitor (e.g., Brefeldin A or Monensin).

o Fixation and permeabilization buffers for flow cytometry.
e Procedure:

o Plate PBMCs or isolated T-cells in a 96-well plate.

o Add the primary T-cell stimulus along with serial dilutions of MM-401 or an isotype control.
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Incubate for 24-72 hours at 37°C.

[e]

o For intracellular cytokine staining, add a protein transport inhibitor for the final 4-6 hours of

incubation.
o Harvest the cells and stain for surface activation markers.
o Fix and permeabilize the cells according to the manufacturer's protocol.
o Stain for intracellular cytokines.

o Analyze the cells by flow cytometry to quantify the expression of activation markers and
the percentage of cytokine-producing cells.

This protocol describes a method to measure the ability of MM-401 to induce NK cell-mediated
lysis of TNFR2-expressing target cells.

e Reagents:

TNFR2-expressing target cells (e.g., a tumor cell line or isolated Tregs).

o

[¢]

Effector cells: Human NK cells (isolated from PBMCs or an NK cell line).

[¢]

MM-401 antibody.

A method to measure cell lysis (e.g., Calcein-AM release, LDH release, or flow cytometry-

[e]

based killing assay).

[e]

Appropriate cell culture medium.
e Procedure:

o Label the target cells with a fluorescent dye (e.g., Calcein-AM) if using a fluorescence-

based assay.

o Plate the target cells in a 96-well plate.
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o Add serial dilutions of MM-401 or an isotype control antibody and incubate with the target
cells for 30 minutes.

o Add the NK effector cells at various effector-to-target (E:T) ratios.
o Incubate the co-culture for 4-6 hours at 37°C.
o Measure cell lysis:

» Calcein-AM release: Centrifuge the plate and measure the fluorescence in the
supernatant.

» LDH release: Use a commercial LDH cytotoxicity assay kit to measure LDH activity in
the supernatant.

» Flow cytometry: Stain the cells with a viability dye (e.g., 7-AAD) and quantify the
percentage of dead target cells.

o Calculate the percentage of specific lysis for each condition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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